4-Chloro-2-vinylpyridine
Overview
Description
4-Chloro-2-vinylpyridine is an organic compound that belongs to the class of vinylpyridines It is characterized by a pyridine ring substituted with a chlorine atom at the 4-position and a vinyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Chloro-2-vinylpyridine can be synthesized through several methods. One common approach involves the reaction of 4-chloropyridine with acetylene in the presence of a palladium catalyst. This method typically requires elevated temperatures and pressures to achieve high yields. Another method involves the dehydrohalogenation of 4-chloro-2-(2-chloroethyl)pyridine using a strong base such as potassium tert-butoxide.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale catalytic processes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the synthesis. Additionally, the purification of the product is typically achieved through distillation or recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-2-vinylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Addition Reactions: The vinyl group can participate in conjugate addition reactions with nucleophiles, leading to the formation of substituted ethyl derivatives.
Polymerization Reactions: The vinyl group can undergo polymerization to form polyvinylpyridine-based polymers.
Common Reagents and Conditions:
Nucleophiles: Amines, thiols, alkoxides.
Catalysts: Palladium, Lewis acids.
Solvents: Toluene, dichloromethane.
Major Products:
Substituted Pyridines: Formed through nucleophilic substitution.
Polyvinylpyridine: Formed through polymerization reactions.
Scientific Research Applications
4-Chloro-2-vinylpyridine has a wide range of applications in scientific research:
Polymer Chemistry: Used as a monomer for the synthesis of polyvinylpyridine-based polymers, which have applications in coatings, adhesives, and ion-exchange resins.
Materials Science: Utilized in the development of advanced materials with specific electronic and optical properties.
Biological Research: Investigated for its potential use in drug delivery systems and as a building block for bioactive compounds.
Industrial Applications: Employed in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 4-chloro-2-vinylpyridine primarily involves its reactivity towards nucleophiles and its ability to undergo polymerization. The vinyl group acts as an electrophilic site, allowing for conjugate addition reactions with nucleophiles. The chlorine atom can be displaced through nucleophilic substitution, leading to the formation of various substituted pyridines . Additionally, the vinyl group can participate in polymerization reactions, forming high molecular weight polymers with unique properties .
Comparison with Similar Compounds
4-Chloro-2-vinylpyridine can be compared with other vinylpyridine derivatives such as 2-vinylpyridine and 4-vinylpyridine:
2-Vinylpyridine: Similar to this compound but lacks the chlorine substituent.
4-Vinylpyridine: Lacks the chlorine substituent and is used in the synthesis of polyvinylpyridine-based polymers.
4-Chloro-2-vinylquinazoline: A related compound with a quinazoline ring structure.
The presence of the chlorine atom in this compound enhances its reactivity towards nucleophiles, making it a valuable intermediate in organic synthesis and polymer chemistry.
Properties
IUPAC Name |
4-chloro-2-ethenylpyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN/c1-2-7-5-6(8)3-4-9-7/h2-5H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQFVZJFFLBXQLR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=NC=CC(=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20542250 | |
Record name | 4-Chloro-2-ethenylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20542250 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
98420-89-4 | |
Record name | 4-Chloro-2-ethenylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20542250 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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